molecular formula C13H18O3 B3050273 Ethyl 2-[hydroxy(phenyl)methyl]butanoate CAS No. 24744-97-6

Ethyl 2-[hydroxy(phenyl)methyl]butanoate

Cat. No. B3050273
CAS RN: 24744-97-6
M. Wt: 222.28 g/mol
InChI Key: MCJORAPHPVJYNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of esters, in general, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The specific molecular structure of Ethyl 2-[hydroxy(phenyl)methyl]butanoate is not provided in the sources I found.


Chemical Reactions Analysis

Esters, including Ethyl 2-[hydroxy(phenyl)methyl]butanoate, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion .

Scientific Research Applications

1. Depolymerization of Poly-(R)-3-hydroxy-butanoate

Ethyl 2-[hydroxy(phenyl)methyl]butanoate has been used in the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB), a process important for recycling biodegradable plastics. The depolymerization yields various enantiomerically pure hydroxy butanoates, which are valuable as synthetic building blocks (Seebach & Züger, 1982).

2. Synthesis of Medical Intermediates

This compound is also used in the synthesis of 4-Phenyl-2-Butanone, an intermediate in the production of medicines for inflammation reduction and codeine (Jiangli Zhang, 2005).

3. Odor Threshold Analysis

In the field of food science and technology, the compound is studied for its odor thresholds. The branched esters, including ethyl 2-[hydroxy(phenyl)methyl]butanoate, have been found to have much lower odor thresholds compared to their straight-chain counterparts (Takeoka et al., 1995).

4. Synthesis of Biologically Active Compounds

It is a key intermediate in the synthesis of various biologically active compounds, including ACE inhibitors, highlighting its significance in pharmaceutical research (Zhang et al., 2009).

5. Synthesis of Olmesartan Intermediate

Ethyl 2-[hydroxy(phenyl)methyl]butanoate plays a role in the synthesis of key intermediates like Olmesartan, used in hypertension treatment (Shen Zheng-rong, 2007).

6. Structural Analysis and Chemical Synthesis

The compound has been used in chemical synthesis and structural analysis. For instance, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, a derivative, has been synthesized and analyzed using X-ray diffraction (Wu, 2014).

Mechanism of Action

The mechanism of action for esters involves the breaking and forming of bonds in the presence of a catalyst. In the case of hydrolysis, the ester bond is broken to form a carboxylic acid and an alcohol .

properties

IUPAC Name

ethyl 2-[hydroxy(phenyl)methyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-11(13(15)16-4-2)12(14)10-8-6-5-7-9-10/h5-9,11-12,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJORAPHPVJYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286844
Record name ethyl 2-[hydroxy(phenyl)methyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[hydroxy(phenyl)methyl]butanoate

CAS RN

24744-97-6
Record name NSC47962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[hydroxy(phenyl)methyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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